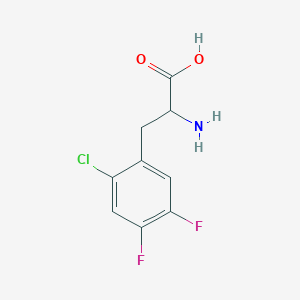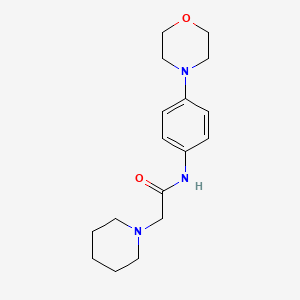
2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8ClF2NO2 . It is a derivative of propanoic acid, where the hydrogen atoms on the third carbon are replaced by an amino group and a 2-chloro-4,5-difluorophenyl group .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, difluorophenylboronic acid can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H9F2NO2/c10-6-2-1-5 (7 (11)4-6)3-8 (12)9 (13)14/h1-2,4,8H,3,12H2, (H,13,14)/t8-/m0/s1 .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can undergo Suzuki cross-coupling reactions with aryl and heteroaryl halides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.62 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Spectroscopic and Diffractometric Studies
Polymorphic forms of compounds related to 2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid have been studied using various spectroscopic and diffractometric techniques. Such studies are crucial for understanding the physical and chemical properties of pharmaceutical compounds. The polymorphic forms exhibit similar spectra and diffraction patterns, presenting challenges in analytical and physical characterization (Vogt et al., 2013).
Fluorescence Derivatisation
Fluorescence derivatisation of amino acids, including compounds similar to 2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid, has been researched for enhancing their visibility in biological assays. These derivatives exhibit strong fluorescence, making them useful in various biological and medical studies (Frade et al., 2007).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various derivatives of 2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid, including its polymorphic forms, are significant in medicinal chemistry. These studies contribute to the development of new pharmaceutical compounds with potential therapeutic applications (Abbenante et al., 1997).
Preparative Synthesis
Efficient preparative synthesis methods for compounds like 2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid and its intermediates are important in pharmaceutical manufacturing. These methods focus on producing these compounds in a cost-effective and scalable manner, which is essential for their commercial production (Orlinskii, 1996).
Optical Resolution and Synthesis of Stereoisomers
Optical resolution and synthesis of stereoisomers of similar compounds are crucial in developing enantiomerically pure pharmaceuticals. This aspect of research ensures the production of more effective and safer drugs by focusing on specific isomers of a compound (Shiraiwa et al., 1998).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAGYGDCXGZDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2433733.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433734.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2433735.png)
![2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2433737.png)
![(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2433741.png)


![4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2433745.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2433746.png)


![Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate](/img/structure/B2433752.png)
![N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433753.png)